Cas no 664983-57-7 (2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide)

2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide structure
664983-57-7 structure
商品名:2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide
CAS番号:664983-57-7
MF:C12H15N2O3Br
メガワット:315.163
MDL:MFCD02379932
CID:3059928
PubChem ID:7028707

2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide 化学的及び物理的性質

名前と識別子

    • 2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide
    • 664983-57-7
    • AKOS000312973
    • STK350566
    • BBL040503
    • CS-0267374
    • EN300-230480
    • AK-968/40581053
    • 4-(allyloxy)-2-bromo-5-ethoxybenzohydrazide
    • 2-bromo-5-ethoxy-4-prop-2-enoxybenzohydrazide
    • MDL: MFCD02379932
    • インチ: InChI=1S/C12H15BrN2O3/c1-3-5-18-11-7-9(13)8(12(16)15-14)6-10(11)17-4-2/h3,6-7H,1,4-5,14H2,2H3,(H,15,16)
    • InChIKey: FJEXYAWOLDNCLR-UHFFFAOYSA-N
    • ほほえんだ: C=CCOC1=C(OCC)C=C(C(NN)=O)C(Br)=C1

計算された属性

  • せいみつぶんしりょう: 314.02660Da
  • どういたいしつりょう: 314.02660Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.1

2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-230480-0.25g
2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide
664983-57-7 95%
0.25g
$92.0 2024-06-20
Enamine
EN300-230480-10.0g
2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide
664983-57-7 95%
10.0g
$1101.0 2024-06-20
Enamine
EN300-230480-5.0g
2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide
664983-57-7 95%
5.0g
$743.0 2024-06-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338044-10g
4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide
664983-57-7 98%
10g
¥27739.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338044-100mg
4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide
664983-57-7 98%
100mg
¥1782.00 2024-05-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1338044-1g
4-(Allyloxy)-2-bromo-5-ethoxybenzohydrazide
664983-57-7 98%
1g
¥6451.00 2024-05-04
Enamine
EN300-230480-0.1g
2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide
664983-57-7 95%
0.1g
$66.0 2024-06-20
Enamine
EN300-230480-0.5g
2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide
664983-57-7 95%
0.5g
$175.0 2024-06-20
Enamine
EN300-230480-1.0g
2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide
664983-57-7 95%
1.0g
$256.0 2024-06-20
Enamine
EN300-230480-10g
2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide
664983-57-7
10g
$1101.0 2023-09-15

2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide 関連文献

2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazideに関する追加情報

Comprehensive Overview of 2-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide (CAS No. 664983-57-7)

2-Bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide (CAS No. 664983-57-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and material science. This compound, characterized by its unique molecular structure, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its bromo and ethoxy functional groups, along with the prop-2-en-1-yloxy moiety, contribute to its reactivity and potential applications in drug discovery and development.

The growing interest in 2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide is driven by its potential role in addressing contemporary challenges in healthcare, such as the search for novel antimicrobial and anti-inflammatory agents. Researchers are increasingly exploring its derivatives for their bioactivity, particularly in the context of antibiotic resistance—a pressing global health issue. The compound's hydrazide group also makes it a candidate for the development of chemo-sensors and fluorescent probes, which are critical in diagnostic applications.

From a synthetic chemistry perspective, CAS 664983-57-7 offers a robust platform for the design of complex molecules. Its benzohydrazide core is amenable to various chemical modifications, enabling the creation of libraries of compounds for high-throughput screening. This adaptability aligns with the current trend in pharmaceutical research, where structure-activity relationship (SAR) studies are pivotal in optimizing drug candidates. The compound's allyl ether functionality further enhances its utility in click chemistry applications, a popular methodology in modern organic synthesis.

In the realm of material science, 2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide has shown promise as a building block for advanced polymers and coatings. Its ability to participate in polymerization reactions, coupled with its photophysical properties, makes it a valuable component in the development of smart materials. These materials are increasingly sought after for applications in renewable energy and environmental remediation, reflecting the global shift toward sustainable technologies.

The commercial availability of 664983-57-7 has also spurred interest in its large-scale production and purification methods. Manufacturers are focusing on optimizing synthetic routes to improve yield and reduce environmental impact, in line with the principles of green chemistry. This focus on sustainability resonates with the broader scientific community's commitment to reducing the ecological footprint of chemical processes.

For researchers and industry professionals, understanding the physicochemical properties of 2-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzohydrazide is essential. Key parameters such as solubility, melting point, and stability under various conditions are critical for its handling and application. Recent studies have highlighted its thermal stability and compatibility with common organic solvents, which are important considerations for laboratory and industrial use.

Looking ahead, the potential of CAS 664983-57-7 in interdisciplinary research cannot be overstated. Its applications span from drug design to functional materials, making it a compound of interest for scientists across multiple disciplines. As research continues to uncover new uses for this molecule, its role in advancing science and technology is expected to grow, solidifying its place in the chemical landscape.

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